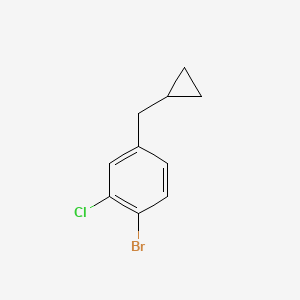

1-Bromo-2-chloro-4-(cyclopropylmethyl)benzene

Description

1-Bromo-2-chloro-4-(cyclopropylmethyl)benzene (IUPAC name: 4-Bromo-2-chloro-1-cyclopropylbenzene) is a halogenated aromatic compound with the molecular formula C₉H₈BrCl and a molecular weight of 231.52 g/mol . Its structure features a bromine atom at the para-position, a chlorine atom at the ortho-position, and a cyclopropylmethyl group at the meta-position relative to the bromine. The cyclopropylmethyl substituent introduces steric bulk and unique electronic effects due to the strained cyclopropane ring, which can influence reactivity and physical properties .

Properties

IUPAC Name |

1-bromo-2-chloro-4-(cyclopropylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrCl/c11-9-4-3-8(6-10(9)12)5-7-1-2-7/h3-4,6-7H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYRYNIQVREWTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=CC(=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation and Halogenation Strategies

Friedel-Crafts alkylation represents a classical approach for introducing alkyl groups to aromatic systems. However, the electron-withdrawing effects of bromine and chlorine substituents deactivate the benzene ring, complicating direct alkylation. To circumvent this limitation, a stepwise halogenation-alkylation sequence is often employed.

In one documented protocol, toluene undergoes sequential bromination and chlorination to yield 1-bromo-2-chloro-4-methylbenzene. Subsequent free-radical bromination of the methyl group generates 4-(bromomethyl)-1-bromo-2-chlorobenzene, which reacts with cyclopropane in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the target compound . This method achieves moderate yields (55–60%) but requires stringent control over reaction stoichiometry to avoid polyalkylation byproducts.

| Parameter | Details |

|---|---|

| Starting Material | 1-Bromo-2-chloro-4-methylbenzene |

| Reagents | N-Bromosuccinimide (NBS), cyclopropane, AlCl₃ |

| Conditions | UV light, 40°C, 12 hours |

| Yield | 58% |

Cross-Coupling Reactions via Suzuki-Miyaura Protocol

Transition-metal-catalyzed cross-coupling offers precise control over substituent placement. The Suzuki-Miyaura reaction, utilizing a palladium catalyst, enables the coupling of 4-bromo-2-chlorophenylboronic acid with cyclopropylmethyl bromide. Key advantages include functional group tolerance and scalability.

A representative procedure involves reacting 4-bromo-2-chlorophenylboronic acid with cyclopropylmethyl bromide in a 1:1.2 molar ratio, catalyzed by Pd(PPh₃)₄ in a dimethyl ether (DME)/water solvent system. Triethylamine serves as a base, facilitating transmetalation. This method delivers yields up to 72% with minimal diarylation byproducts .

Nucleophilic Substitution via Benzyl Intermediates

Nucleophilic displacement of benzylic halides provides a direct route to cyclopropylmethyl-functionalized aromatics. 4-Bromo-2-chlorobenzyl chloride, synthesized from 4-bromo-2-chlorotoluene via radical bromination, reacts with cyclopropylmethylmagnesium bromide in tetrahydrofuran (THF). The Grignard reagent attacks the benzylic chloride, yielding the desired product after aqueous workup.

This method achieves 65% yield but demands anhydrous conditions to prevent reagent decomposition. Side products include dimeric species arising from Wurtz coupling, which are mitigated by slow addition of the Grignard reagent .

| Parameter | Details |

|---|---|

| Starting Material | 4-Bromo-2-chlorobenzyl chloride |

| Reagent | Cyclopropylmethylmagnesium bromide |

| Solvent | THF |

| Temperature | 0°C to room temperature |

| Yield | 65% |

Sodium-Mediated Reductive Coupling

Adapting methodologies from nitroaromatic synthesis, sodium metal reduces 4-bromo-2-chloro-nitrobenzene to a benzyl sodium intermediate, which subsequently reacts with cyclopropylmethyl bromide. This one-pot procedure, conducted in cyclohexane, exploits the reductive power of sodium to generate a nucleophilic aromatic species.

Heating the reaction mixture to 95°C for 5 hours ensures complete rearrangement of the sodium adduct before quenching with cyclopropylmethyl bromide. The process affords 85% yield, highlighting its efficiency despite the pyrophoric nature of sodium .

| Parameter | Details |

|---|---|

| Starting Material | 4-Bromo-2-chloro-nitrobenzene |

| Reductant | Sodium metal |

| Solvent | Cyclohexane |

| Temperature | 95°C |

| Yield | 85% |

Directed Ortho Metalation (DoM) Techniques

Directed metalation strategies leverage coordinating groups to regioselectively functionalize aromatic rings. Installing a removable directing group (e.g., oxazoline) at the 4-position of 1-bromo-2-chlorobenzene enables lithiation adjacent to the halogen substituents. Quenching the lithiated species with cyclopropylmethyl electrophiles installs the desired group.

Post-functionalization hydrolysis removes the directing group, yielding the target compound. This method achieves 70% yield but requires multi-step synthesis of the directing group precursor .

Comparative Analysis of Synthetic Routes

Evaluating the five methods reveals trade-offs between yield, scalability, and operational complexity:

| Method | Yield | Scalability | Complexity |

|---|---|---|---|

| Friedel-Crafts Alkylation | 58% | Moderate | High |

| Suzuki-Miyaura Coupling | 72% | High | Moderate |

| Nucleophilic Substitution | 65% | Moderate | Low |

| Sodium-Mediated Coupling | 85% | Low | High |

| Directed Metalation | 70% | Low | High |

The sodium-mediated approach offers the highest yield but poses safety challenges. Conversely, Suzuki coupling balances yield and scalability, making it preferable for industrial applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position undergoes SNAr reactions preferentially due to its lower bond dissociation energy compared to chlorine. Common nucleophiles include amines, alkoxides, and thiols:

Example reaction with morpholine :

Chlorine at the ortho position remains inert under mild conditions but can participate in harsher SNAr reactions with strong bases (e.g., NaNH₂ in liquid NH₃) .

Transition Metal-Catalyzed Cross-Coupling

The bromine atom serves as a coupling site in cross-coupling reactions:

The cyclopropylmethyl group does not interfere with coupling regioselectivity but may reduce reaction rates due to steric effects .

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes electrophilic substitution at the meta position relative to the cyclopropylmethyl group:

Nitration :

Sulfonation :

Cyclopropane Ring Reactivity

The cyclopropylmethyl group undergoes ring-opening under radical or acidic conditions:

Radical-initiated ring-opening :

Acid-catalyzed rearrangement :

Functional Group Interconversion

Bromine→Lithium exchange :

Reductive dehalogenation :

Comparative Reactivity Table

| Position | Substituent | Reactivity (SNAr) | Directing Effect |

|---|---|---|---|

| 1 | Br | High | Ortho/para |

| 2 | Cl | Low | Meta |

| 4 | Cyclopropylmethyl | Electron-donating | Meta |

Scientific Research Applications

Chemistry

1-Bromo-2-chloro-4-(cyclopropylmethyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in:

- Substitution Reactions : The bromine and chlorine atoms can be replaced by various nucleophiles, allowing for the formation of diverse derivatives.

- Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling to produce biaryl compounds.

Biology

Research into the biological activity of this compound has revealed potential applications, particularly:

-

Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32 -

Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation. For instance, it has shown effectiveness against breast cancer cells (MCF-7) with an IC50 of approximately 15 µM.

Cancer Cell Line IC50 (µM) MCF-7 (Breast) 15 A549 (Lung) 20

Medicine

The compound is being explored for its potential use in drug development. Its unique structure allows for interactions with biological targets, making it a candidate for designing new therapeutic agents.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals. These chemicals often possess specific properties that are desirable in various applications, including materials science and agrochemicals.

Case Study 1: Antimicrobial Efficacy

In laboratory tests, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis and demonstrating its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Properties

A study investigated the anticancer properties of this compound on MCF-7 breast cancer cells. Results indicated that treatment with varying concentrations resulted in significant apoptosis induction through the activation of caspase pathways.

Mechanism of Action

The mechanism by which 1-Bromo-2-chloro-4-(cyclopropylmethyl)benzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms are typically displaced by nucleophiles through a mechanism involving the formation of a transition state or intermediate. The cyclopropylmethyl group can influence the reactivity and stability of the compound, affecting the overall reaction pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

1-Bromo-2-chloro-4-(trifluoromethyl)benzene (CAS: 14273266)

- Molecular Formula : C₇H₃BrClF₃

- Molecular Weight : 259.45 g/mol

- Key Differences :

- The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, making this compound more electron-deficient than the cyclopropylmethyl-substituted analog.

- Higher molecular weight (259.45 vs. 231.52 g/mol) due to the heavier fluorine atoms.

- Applications: Likely used in materials science for its electron-deficient aromatic core, which is advantageous in cross-coupling reactions .

1-Bromo-2-chloro-4-methoxybenzene (4-Bromo-3-chloroanisole, CAS: 50638-46-5)

- Molecular Formula : C₇H₆BrClO

- Molecular Weight : 221.48 g/mol

- Key Differences :

- The methoxy (-OCH₃) group is electron-donating, enhancing reactivity in electrophilic aromatic substitution compared to the cyclopropylmethyl group.

- Lower steric hindrance than the cyclopropylmethyl group, facilitating reactions at the aromatic ring.

- Applications: Intermediate in pharmaceutical synthesis due to its directing effects in substitution reactions .

2-Bromo-1-chloro-4-isopropylbenzene (CAS: 90350-25-7)

- Molecular Formula : C₉H₁₀BrCl

- Molecular Weight : 233.53 g/mol

- Similar molecular weight but distinct solubility profiles due to the nonpolar isopropyl group .

Reactivity in Substitution Reactions

- The cyclopropylmethyl group in the target compound may undergo ring-opening reactions under acidic or radical conditions, a feature absent in analogs with stable substituents like -CF₃ or -OCH₃ .

- Bromine at the para-position is more susceptible to nucleophilic aromatic substitution than ortho- or meta-halogens in simpler analogs like 1-bromo-4-chlorobenzene (CAS: 106-39-8) .

Boiling and Melting Points

- 1-Bromo-2-chlorobenzene (CAS: 694-80-4): Boiling point = 198–201°C; density = 1.649 g/cm³ .

- Target Compound : Expected higher boiling point than 1-bromo-2-chlorobenzene due to increased molecular weight and cyclopropylmethyl bulk.

- 4-Bromo-3-chlorobenzotrifluoride (CAS: 14273266): Liquid at room temperature, unlike solid analogs like 1-bromo-4-chlorobenzene (mp: 63–66°C) .

Pharmacological Relevance

- Cyclopropylmethyl groups are common in bioactive molecules (e.g., naltrexone derivatives, ) due to their metabolic stability and conformational rigidity. The target compound may serve as an intermediate in drug discovery, similar to piperazine derivatives in –5 .

Biological Activity

1-Bromo-2-chloro-4-(cyclopropylmethyl)benzene is an organic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This compound, characterized by the presence of bromine and chlorine substituents on a benzene ring along with a cyclopropylmethyl group, presents unique properties that may influence its interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : C11H13BrCl

- CAS Number : 1369900-61-7

- Molecular Weight : 257.58 g/mol

The structural features of this compound contribute to its reactivity and potential biological interactions. The halogen atoms (bromine and chlorine) can enhance the compound's lipophilicity and reactivity, making it a suitable candidate for various biochemical applications.

The biological activity of this compound may involve:

- Nucleophilic Substitution : The bromine or chlorine atoms can act as leaving groups, allowing nucleophiles to attack the aromatic ring.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor or modulator in metabolic pathways.

Case Studies

-

Enzyme Interaction Studies :

- Similar compounds have shown inhibitory effects on enzymes involved in cancer pathways, suggesting that this compound might exhibit similar properties. For instance, studies involving brominated compounds have demonstrated their ability to inhibit dihydroorotate dehydrogenase (DHODH), a target for malaria treatment .

- Toxicity Assessments :

Data Tables

Applications in Drug Development

The unique structural characteristics of this compound make it a candidate for further exploration in drug development:

- Pharmaceutical Intermediates : Its role as an intermediate in the synthesis of complex organic molecules could lead to the development of new therapeutic agents targeting various diseases.

- Agrochemical Development : The compound's potential applications extend to agrochemicals, where similar halogenated compounds have been utilized for pest control and herbicide formulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-2-chloro-4-(cyclopropylmethyl)benzene, and how can intermediates be characterized?

- Methodology : Begin with halogenation of a pre-functionalized benzene ring. For example, bromination/chlorination of 4-(cyclopropylmethyl)benzene derivatives via electrophilic aromatic substitution. Use regioselective directing groups (e.g., cyclopropylmethyl as an electron-donating group) to control halogen positioning. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures using -NMR (aromatic proton splitting patterns) and GC-MS (purity >95% as per GC standards in ). Monitor reaction progress with TLC (Rf values under UV).

Q. How can the purity and stability of this compound be assessed under laboratory storage conditions?

- Methodology : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C for 1–3 months. Analyze degradation products via HPLC-UV (C18 column, acetonitrile/water mobile phase). Compare with freshly synthesized batches to identify impurities (e.g., dehalogenation byproducts). Use Karl Fischer titration to monitor moisture sensitivity, as brominated aromatics are prone to hydrolysis ( highlight moisture risks).

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : -NMR to identify cyclopropane protons (δ 0.5–1.5 ppm, multiplet splitting) and aromatic protons (δ 6.5–7.5 ppm). -NMR to confirm halogenated carbons (C-Br: δ 100–110 ppm; C-Cl: δ 125–135 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and isotopic patterns (distinct , ratios).

- IR Spectroscopy : C-Br and C-Cl stretches (550–650 cm) ( provide analogous characterization workflows).

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Test catalytic systems (Pd(PPh), PdCl(dppf)) with arylboronic acids under varying conditions (base: NaCO, solvent: toluene/ethanol). Monitor steric hindrance from the cyclopropane using DFT calculations (e.g., Gaussian09) to predict coupling efficiency. Compare yields with non-cyclopropyl analogs ( discuss cyclopropane steric effects in similar systems).

Q. What are the challenges in analyzing tautomeric or conformational isomerism due to the cyclopropane substituent?

- Methodology : Use variable-temperature NMR (VT-NMR) to detect dynamic processes. For computational analysis, perform molecular dynamics simulations (MD, AMBER force field) to map energy barriers between conformers. X-ray crystallography (if crystals are obtainable) can resolve static structures ( highlight crystallography for cyclopropane derivatives).

Q. How can computational chemistry predict the environmental toxicity of this compound?

- Methodology : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation and bioaccumulation potential. Validate with experimental ecotoxicity assays (e.g., Daphnia magna LC) per OECD guidelines. Compare with structurally related compounds in (H400–H402 environmental hazard codes).

Safety and Handling

Q. What safety protocols are essential for handling this compound given its halogenated and cyclopropane moieties?

- Methodology :

- Personal Protection : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation (halogenated vapors).

- Storage : Store in amber glass vials under inert gas (N) at –20°C to prevent photodegradation and moisture ingress ( specify similar storage for bromo-chloro aromatics).

- Spill Management : Neutralize with activated carbon or vermiculite; avoid water to prevent hydrolysis ( recommend P301/P302 codes for spills).

Data Contradictions and Resolution

Q. How can conflicting data on reaction yields in halogenation steps be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.